molecular formula C20H14Cl2N2O3 B3979790 N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide

Cat. No.: B3979790
M. Wt: 401.2 g/mol
InChI Key: QEVAPBYMVUEHDQ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and hydroxybenzoyl groups

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3/c21-14-8-5-9-15(22)18(14)24-19(26)12-6-1-3-10-16(12)23-20(27)13-7-2-4-11-17(13)25/h1-11,25H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVAPBYMVUEHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide typically involves a multi-step process:

    Formation of 2,6-dichloroaniline: This is achieved by chlorinating aniline under controlled conditions.

    Acylation Reaction: The 2,6-dichloroaniline is then subjected to an acylation reaction with 2-hydroxybenzoic acid chloride to form the desired benzamide compound.

    Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity.

    Signal Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-2-aminobenzamide: Lacks the hydroxybenzoyl group.

    N-(2,6-dichlorophenyl)-2-hydroxybenzamide: Lacks the amide linkage.

Uniqueness

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide is unique due to its combination of dichlorophenyl and hydroxybenzoyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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